
Silane, dicyclohexyldimethoxy-
Übersicht
Beschreibung
Silane, dicyclohexyldimethoxy- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C16H32O2Si. The compound is used as a coupling agent, adhesion promoter, and surface modifier in various industries, including the automotive, electronics, and construction industries.
Wissenschaftliche Forschungsanwendungen
Silane, dicyclohexyldimethoxy- has various scientific research applications, including surface modification, material science, and nanotechnology. The compound is used as a coupling agent in the preparation of polymer composites, which are widely used in the automotive and aerospace industries. It is also used as an adhesion promoter in the bonding of different materials, such as ceramics and metals. Furthermore, Silane, dicyclohexyldimethoxy- is used as a surface modifier in the preparation of nanoparticles, which have various applications in drug delivery and imaging.
Wirkmechanismus
The mechanism of action of Silane, dicyclohexyldimethoxy- is based on its ability to react with the surface of different materials, such as metals and ceramics. The compound contains a silane group, which is capable of forming covalent bonds with the surface of these materials. This results in the formation of a stable interface between the material and the surrounding environment. The stable interface improves the adhesion and mechanical properties of the material, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects:
There are no known biochemical and physiological effects of Silane, dicyclohexyldimethoxy- on living organisms. The compound is not used in any drug or medical applications and is only used in scientific research applications. Therefore, it is unlikely to have any direct or indirect effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Silane, dicyclohexyldimethoxy- in lab experiments include its ability to improve the adhesion and mechanical properties of different materials, its ease of synthesis, and its compatibility with different solvents and reagents. The compound is also stable under various conditions and can be stored for an extended period without degradation.
The limitations of using Silane, dicyclohexyldimethoxy- in lab experiments include its high cost, its potential toxicity, and its limited availability. The compound is not readily available in the market and requires specialized equipment and expertise for its synthesis. Furthermore, the compound may be toxic if ingested or inhaled and requires proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Silane, dicyclohexyldimethoxy- in scientific research applications. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications of the compound in the fields of biotechnology and medicine. For example, the compound may have potential applications in the preparation of biomaterials and drug delivery systems. Additionally, the compound may be used in the development of new imaging agents for diagnostic purposes.
Eigenschaften
CAS-Nummer |
18551-20-7 |
|---|---|
Produktname |
Silane, dicyclohexyldimethoxy- |
Molekularformel |
C14H28O2Si |
Molekulargewicht |
256.46 g/mol |
IUPAC-Name |
dicyclohexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H28O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ZVMRWPHIZSSUKP-UHFFFAOYSA-N |
SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Kanonische SMILES |
CO[Si](C1CCCCC1)(C2CCCCC2)OC |
Andere CAS-Nummern |
18551-20-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


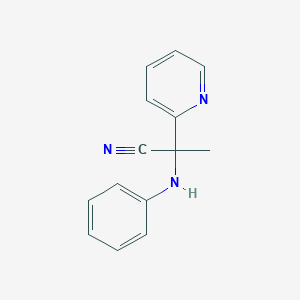
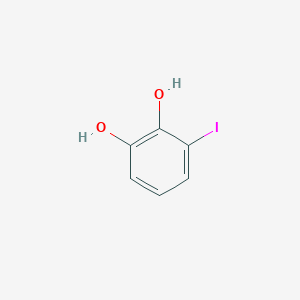
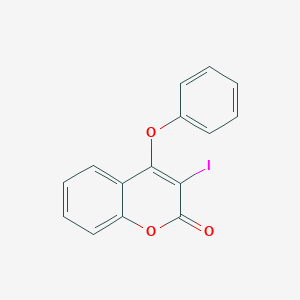
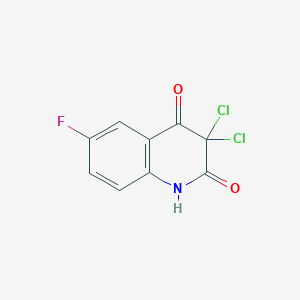
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
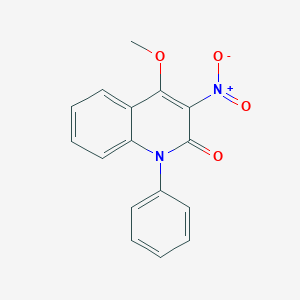


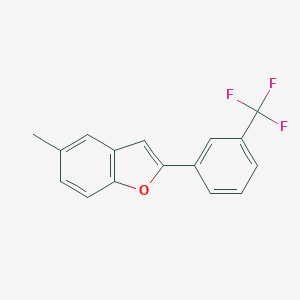
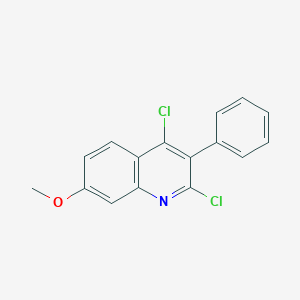


![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)